ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate
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Overview
Description
ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzoate ester linked to a dihydropyrimidinone moiety through a thioacetyl group.
Preparation Methods
The synthesis of ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate typically involves a multi-step process. One common method is the Biginelli reaction, which is a one-pot multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, such as hydrochloric acid or p-toluenesulfonic acid, and proceeds under reflux conditions .
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of different catalysts, solvents, and reaction temperatures. The final product is usually purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives of the dihydropyrimidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioacetyl groups, leading to the formation of various substituted derivatives
Scientific Research Applications
ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. .
Medicine: Due to its biological activities, it is explored for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The dihydropyrimidinone moiety is known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate can be compared with other dihydropyrimidinone derivatives, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has similar biological activities but differs in its structural features and specific applications.
2-ureido-4[1H]-6-methyl-pyrimidinone: Known for its use in supramolecular assemblies and materials, this compound shares the dihydropyrimidinone core but has different functional groups and applications.
The uniqueness of this compound lies in its specific thioacetyl linkage and its potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
ethyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-3-23-15(21)11-4-6-12(7-5-11)18-13(20)9-24-14-8-10(2)17-16(22)19-14/h4-8H,3,9H2,1-2H3,(H,18,20)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAHZNITOWUFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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